

Synthesis of 1-Cyclobutylethanol from Cyclobutyl Methyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyclobutylethanol

Cat. No.: B024324

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of the synthetic transformation of cyclobutyl methyl ketone to **1-cyclobutylethanol**, a key process in the synthesis of various fine chemicals and pharmaceutical intermediates. This document explores the core chemical principles, provides detailed experimental protocols, and discusses the critical parameters for several common reduction methodologies. The primary focus is on providing researchers, scientists, and drug development professionals with a comprehensive and practical resource for achieving this conversion with high efficiency and purity. The guide emphasizes the mechanistic underpinnings of each method, offering insights into the rationale behind experimental design and troubleshooting potential challenges.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. **1-Cyclobutylethanol**, specifically, serves as a valuable building block in the construction of more complex molecular architectures, finding applications in agrochemicals, and materials science. Its synthesis from the readily available cyclobutyl methyl ketone is a common, yet nuanced, laboratory procedure.^{[1][2]} The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and scalability of the process.

This guide will dissect three primary, field-proven methods for the reduction of cyclobutyl methyl ketone:

- Sodium Borohydride (NaBH_4) Reduction: A mild and selective method suitable for many applications.
- Lithium Aluminum Hydride (LiAlH_4) Reduction: A powerful, non-selective method for achieving complete reduction.
- Catalytic Hydrogenation: A green and efficient alternative using a heterogeneous catalyst.

For each method, we will delve into the reaction mechanism, provide a step-by-step experimental protocol, and present a comparative analysis of their advantages and limitations.

Overall Reaction Scheme

The fundamental transformation discussed in this guide is the reduction of the carbonyl group in cyclobutyl methyl ketone to a hydroxyl group, yielding **1-cyclobutylethanol**.

```
digraph "Overall_Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
```

start [label="Cyclobutyl Methyl Ketone\n($\text{C}_6\text{H}_{10}\text{O}$)"]; end [label="**1-Cyclobutylethanol**\n($\text{C}_6\text{H}_{12}\text{O}$)"];

start -> end [label="["H"]\n(Reducing Agent)"];

Figure 1: General reaction for the reduction of cyclobutyl methyl ketone.

Method 1: Sodium Borohydride (NaBH_4) Reduction

Sodium borohydride is a widely used reducing agent due to its mild reactivity, high selectivity for aldehydes and ketones, and operational simplicity.^[3] It is significantly safer to handle than more powerful hydrides like LiAlH_4 and is compatible with protic solvents like water and alcohols.^{[4][5]}

Mechanism of NaBH_4 Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H^-) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This initial attack breaks the carbon-oxygen π -bond, forming an alkoxide intermediate. In a protic solvent, this intermediate is

subsequently protonated to yield the final alcohol product.^[6] One mole of sodium borohydride can, in principle, reduce four moles of the ketone.^[6]

```
digraph "NaBH4_Mechanism" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", color="#4285F4"];
```

ketone [label="Cyclobutyl Methyl Ketone"]; hydride [label="BH₄⁻ (from NaBH₄)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; intermediate [label="Tetrahedral Alkoxyborate Intermediate"]; solvent [label="Solvent (e.g., CH₃OH)"]; product [label="1-Cyclobutylethanol"]; borate_ester [label="Borate Ester Byproduct"];

ketone -> intermediate [label="Nucleophilic attack by H⁻"]; hydride -> intermediate [style=invis]; intermediate -> product [label="Protonation"]; solvent -> product [style=invis]; intermediate -> borate_ester [label="Further reaction"]; }

Figure 2: Simplified mechanism of NaBH₄ reduction.

Experimental Protocol

Materials:

- Cyclobutyl methyl ketone
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Deionized water
- Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutyl methyl ketone (1.0 eq) in methanol at room temperature.
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Reagent Addition: Slowly add sodium borohydride (1.0 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).^[7]
- Quenching: Once the reaction is complete (typically 1-2 hours), slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
- Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: To the remaining aqueous layer, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.
- Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
- Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
- Concentration: Remove the solvent under reduced pressure to yield the crude **1-cyclobutylethanol**.
- Purification: The crude product can be purified by distillation or flash column chromatography if necessary.^[7]

Data Summary

Parameter	Value/Condition
Stoichiometry (Ketone:NaBH ₄)	1 : 1.0 - 1.5
Solvent	Methanol, Ethanol ^[4]
Temperature	0 °C to Room Temperature
Reaction Time	1 - 2 hours
Work-up	Aqueous NH ₄ Cl quench, extraction
Typical Yield	>90%

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including ketones, aldehydes, esters, and carboxylic acids.^[8] Its high reactivity necessitates the use of anhydrous, aprotic solvents and careful handling procedures.^{[9][10]}

Mechanism of LiAlH₄ Reduction

Similar to NaBH₄, the reduction with LiAlH₄ involves the nucleophilic transfer of a hydride ion to the carbonyl carbon.^[11] The key difference lies in the greater reactivity of the Al-H bond compared to the B-H bond. The reaction initially forms a tetra-alkoxyaluminate complex.^[6] A subsequent aqueous workup is required to hydrolyze this complex and liberate the alcohol product.^{[6][12]}

```
digraph "LiAlH4_Mechanism" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", color="#EA4335"];

ketone [label="Cyclobutyl Methyl Ketone"]; hydride [label="AlH4- (from LiAlH4)", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"]; intermediate [label="Tetra-alkoxyaluminate Complex"]; workup [label="Aqueous Workup (e.g., H3O+)]; product [label="1-Cyclobutylethanol"]; al_salts [label="Aluminum Salts"];
```

ketone -> intermediate [label="Nucleophilic attack by H⁻"]; hydride -> intermediate [style=invis]; intermediate -> product [label="Hydrolysis"]; workup -> product [style=invis]; intermediate -> al_salts [label="Hydrolysis"]; }

Figure 3: Simplified mechanism of LiAlH₄ reduction.

Experimental Protocol

Materials:

- Cyclobutyl methyl ketone
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
- Deionized water
- 15% aqueous sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen/argon inlet

Procedure:

- **Inert Atmosphere:** Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet. Flame-dry the apparatus under vacuum and cool under an inert atmosphere.
- **Reagent Preparation:** In the flask, suspend LiAlH₄ (0.25 - 0.5 eq) in anhydrous diethyl ether or THF.
- **Cooling:** Cool the suspension to 0 °C in an ice-water bath.
- **Substrate Addition:** Dissolve cyclobutyl methyl ketone (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
- Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. For every 'x' grams of LiAlH₄ used, quench by the slow, sequential, and dropwise addition of:[12][13]
 - 'x' mL of water
 - 'x' mL of 15% aqueous NaOH
 - '3x' mL of water
- Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®.[12]
- Washing: Wash the filter cake thoroughly with diethyl ether or THF.
- Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude **1-cyclobutylethanol**.
- Purification: Purify by distillation or flash column chromatography as needed.

Data Summary

Parameter	Value/Condition
Stoichiometry (Ketone:LiAlH ₄)	1 : 0.25 - 0.5
Solvent	Anhydrous Diethyl Ether, THF[9]
Temperature	0 °C to Room Temperature
Reaction Time	1 - 4 hours
Work-up	Fieser method (sequential H ₂ O, NaOH, H ₂ O addition)[12][13]
Typical Yield	>95%

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is an attractive method for ketone reduction due to its high atom economy and the avoidance of stoichiometric metal hydride waste. This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO_2), under a hydrogen atmosphere.[14][15]

Mechanism of Catalytic Hydrogenation

The mechanism involves the adsorption of both the hydrogen gas and the ketone onto the surface of the metal catalyst.[14] Molecular hydrogen dissociates into reactive hydrogen atoms on the catalyst surface. These adsorbed hydrogen atoms are then sequentially transferred to the carbonyl carbon and oxygen atoms of the adsorbed ketone, resulting in the formation of the alcohol, which then desorbs from the catalyst surface.[14]

```
digraph "Hydrogenation_Workflow" { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", color="#34A853"];  
  
sub_sol [label="Dissolve Ketone in Solvent"]; add_cat [label="Add Catalyst (e.g., Pd/C)"];  
hydrogenate [label="Hydrogenate ( $\text{H}_2$  atmosphere, pressure)"]; filter_cat [label="Filter to Remove Catalyst"]; concentrate [label="Concentrate Filtrate"]; product [label="1-Cyclobutylethanol", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"];  
  
sub_sol -> add_cat; add_cat -> hydrogenate; hydrogenate -> filter_cat; filter_cat -> concentrate; concentrate -> product; }
```

Figure 4: General workflow for catalytic hydrogenation.

Experimental Protocol

Materials:

- Cyclobutyl methyl ketone
- 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO_2)
- Ethanol (EtOH) or Ethyl acetate (EtOAc)
- Hydrogen gas (H_2)

- Parr hydrogenator or a balloon hydrogenation setup
- Celite®

Procedure:

- Reaction Setup: In a suitable pressure vessel (e.g., a Parr bottle), dissolve cyclobutyl methyl ketone (1.0 eq) in ethanol or ethyl acetate.
- Catalyst Addition: Carefully add the Pd/C catalyst (1-5 mol%) to the solution under a stream of inert gas to prevent ignition.
- Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas, then pressurize to the desired pressure (typically 1-4 atm).
- Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
- Catalyst Removal: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude **1-cyclobutylethanol**.
- Purification: The product is often of high purity, but can be distilled if necessary.

Data Summary

Parameter	Value/Condition
Catalyst	10% Pd/C, PtO ₂ [14] [15]
Catalyst Loading	1 - 5 mol%
Solvent	Ethanol, Ethyl Acetate [16]
Hydrogen Pressure	1 - 4 atm (or balloon)
Temperature	Room Temperature
Reaction Time	2 - 24 hours
Work-up	Filtration of catalyst
Typical Yield	>95%

Comparative Analysis and Field Insights

Feature	Sodium Borohydride (NaBH ₄)	Lithium Aluminum Hydride (LiAlH ₄)	Catalytic Hydrogenation
Reactivity	Mild, selective for aldehydes/ketones ^[3]	Very strong, non-selective ^[8]	Moderate, depends on catalyst/conditions
Safety	Relatively safe, reacts slowly with protic solvents ^[5]	Highly reactive, pyrophoric, reacts violently with water ^[10]	Flammable hydrogen gas, catalyst can be pyrophoric
Solvents	Protic (MeOH, EtOH, H ₂ O) ^[4]	Anhydrous aprotic (Et ₂ O, THF) ^[9]	Various (EtOH, EtOAc, etc.) ^[16]
Work-up	Simple aqueous quench and extraction	Careful, multi-step quench required ^[12]	Simple filtration
Waste	Borate salts	Aluminum salts	Minimal (recyclable catalyst)
Ideal Use Case	Routine, selective ketone reductions	When other reducible groups are absent or desired to be reduced	Scale-up, green chemistry applications

Expertise & Experience Insights:

- Sodium Borohydride: The choice of an alcoholic solvent is crucial. Methanol generally provides faster reaction rates than ethanol or isopropanol. The slow, portion-wise addition of NaBH₄ at 0 °C is critical to control the exothermic reaction and prevent runaway hydrogen evolution.
- Lithium Aluminum Hydride: The "reverse addition" technique, where the LiAlH₄ solution is added to the ketone solution, can sometimes improve selectivity if other sensitive functional groups are present. The Fieser workup is highly recommended as it results in a granular, easily filterable aluminum salt precipitate, avoiding problematic emulsions.^{[12][17]}
- Catalytic Hydrogenation: Catalyst activity can be highly variable. Ensuring the catalyst is not old or poisoned is key. For substrates with other reducible functionalities (e.g., alkenes, nitro

groups), the choice of catalyst is critical. For instance, PtO_2 is often more effective than Pd/C for reducing both $\text{C}=\text{C}$ and $\text{C}=\text{O}$ bonds.[14][15]

Purification and Characterization

Purification

For all methods, if the crude product requires further purification, fractional distillation under reduced pressure is the most common method for isolating **1-cyclobutylethanol**. Alternatively, flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent can be employed.

Characterization

The identity and purity of the synthesized **1-cyclobutylethanol** should be confirmed by spectroscopic methods.

- Infrared (IR) Spectroscopy: The most prominent change from the starting material is the disappearance of the strong carbonyl ($\text{C}=\text{O}$) stretch (typically $\sim 1715 \text{ cm}^{-1}$) and the appearance of a broad hydroxyl ($\text{O}-\text{H}$) stretch (typically $3200\text{-}3600 \text{ cm}^{-1}$).[18]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The appearance of a new signal for the hydroxyl proton ($\text{O}-\text{H}$), which is typically a broad singlet and its chemical shift is concentration-dependent. A new multiplet corresponding to the $\text{C}-\text{H}$ proton of the newly formed secondary alcohol will also be present.
 - ^{13}C NMR: The carbonyl carbon signal (typically $>200 \text{ ppm}$) will be absent, and a new signal for the carbon bearing the hydroxyl group will appear in the range of $60\text{-}80 \text{ ppm}$.

Safety and Handling

- Sodium Borohydride: While safer than LiAlH_4 , NaBH_4 is still a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acids.[5][19] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19]

- Lithium Aluminum Hydride: LiAlH₄ is extremely reactive and can ignite spontaneously in moist air.[\[10\]](#) All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon).[\[10\]](#) Use of a fume hood, a blast shield, and appropriate flame-retardant PPE is mandatory.[\[17\]](#) Quenching procedures are highly exothermic and must be performed with extreme caution at low temperatures.[\[12\]](#)
- Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The palladium on carbon catalyst is often pyrophoric, especially after use, and should be handled wet and not allowed to dry in the air.

Conclusion

The synthesis of **1-cyclobutylethanol** from cyclobutyl methyl ketone can be effectively achieved through several reliable methods. The choice of methodology should be guided by the specific requirements of the synthesis, including scale, desired purity, available equipment, and safety considerations. Sodium borohydride offers a convenient and safe option for routine lab-scale synthesis. Lithium aluminum hydride provides a powerful alternative for rapid and complete reduction, albeit with more stringent handling requirements. Catalytic hydrogenation represents the most environmentally friendly and scalable approach, making it ideal for industrial applications. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently perform this important chemical transformation.

References

[4] Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [\[Link\]](#)

[9] BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [\[Link\]](#)

[8] Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. Retrieved from [\[Link\]](#)

[10] University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [\[Link\]](#)

[3] Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [\[Link\]](#)

[6] Oxford University Press. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Creative Approaches to Teaching Organic Chemistry. Retrieved from [\[Link\]](#)

[17] ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [\[Link\]](#)

[20] Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [\[Link\]](#)

[7] University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [\[Link\]](#)

[11] Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides. Retrieved from [\[Link\]](#)

[13] University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [\[Link\]](#)

[14] OrgoSolver. (n.d.). Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. Retrieved from [\[Link\]](#)

[19] Szabo-Scandic. (n.d.). Sodium borohydride. Retrieved from [\[Link\]](#)

[5] University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [\[Link\]](#)

[15] Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [\[Link\]](#)

[18] NIST. (n.d.). **1-Cyclobutylethanol**. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)

[16] Organic Chemistry Portal. (n.d.). Alkene to Alkane - Common Conditions. Retrieved from [\[Link\]](#)

[2] PubChem. (n.d.). 1-Cyclobutylethan-1-one. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. CAS 3019-25-8: Cyclobutyl methyl ketone | CymitQuimica [cymitquimica.com]
- 2. 1-Cyclobutylethan-1-one | C6H10O | CID 76398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Workup.chem.rochester.edu [Workup.chem.rochester.edu]
- 14. orgosolver.com [orgosolver.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1-Cyclobutylethanol [webbook.nist.gov]
- 19. szabo-scandic.com [szabo-scandic.com]

- 20. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Synthesis of 1-Cyclobutylethanol from Cyclobutyl Methyl Ketone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024324#synthesis-of-1-cyclobutylethanol-from-cyclobutyl-methyl-ketone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com